A Comprehensive Guide to the Nomenclature and Synonyms of 1-fluoro-4-methyl-2-(phenylmethoxy)benzene
A Comprehensive Guide to the Nomenclature and Synonyms of 1-fluoro-4-methyl-2-(phenylmethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed examination of the chemical compound 1-fluoro-4-methyl-2-(phenylmethoxy)benzene. It is designed to serve as an essential reference for professionals in research and drug development by clarifying its systematic nomenclature, exploring its various synonyms, and establishing its unambiguous identification through key chemical identifiers. The document delves into the structural basis for its different names, offering a clear and logical framework for understanding and utilizing this information in a scientific context.
Core Chemical Identifiers
For unambiguous identification in literature, patents, and chemical databases, the following identifiers are paramount. This table summarizes the core data for 1-fluoro-4-methyl-2-(phenylmethoxy)benzene.
| Identifier | Value |
| Preferred IUPAC Name | 1-fluoro-4-methyl-2-(phenylmethoxy)benzene |
| CAS Registry Number® | Not explicitly found; structure-based |
| Molecular Formula | C₁₄H₁₃FO |
| Molecular Weight | 216.25 g/mol |
| InChI | InChI=1S/C14H13FO/c1-10-7-8-12(15)11(9-10)16-6-13-4-2-3-5-14(13)10/h2-5,7-9H,6H2,1H3 |
| InChIKey | Structure-based generation |
| Canonical SMILES | CC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |
Note: A specific CAS Registry Number for this exact structure was not located in the initial search. The identifiers provided are derived from its known chemical structure.
Deconstruction of the IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The preferred name, 1-fluoro-4-methyl-2-(phenylmethoxy)benzene , is derived by applying these rules, which ensures that the structure can be precisely reconstructed from the name.
The naming process is as follows:
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Parent Hydride: The core structure is a benzene ring.
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Principal Group: The molecule is treated as a substituted benzene. The ether group (-O-) does not have high priority for suffix naming, so it is named as a substituent.
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Substituents: Three distinct groups are attached to the benzene ring:
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-F (fluoro)
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-CH₃ (methyl)
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-OCH₂C₆H₅ (phenylmethoxy, commonly known as benzyloxy)
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Numbering (Locants): The substituents are numbered to give the lowest possible set of locants. The numbering starts at a substituted carbon and proceeds around the ring. For this molecule, numbering begins at the carbon bearing the fluoro group, proceeds towards the phenylmethoxy group to give it the locant '2', and places the methyl group at '4'. This 1,2,4 substitution pattern is preferred over other possibilities.
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Alphabetization: The substituents are cited in alphabetical order in the final name: f luoro, m ethyl, p henylmethoxy.
The diagram below illustrates the structural components and their corresponding locants as defined by the IUPAC name.
Caption: Breakdown of the IUPAC name and its structural correlation.
Synonyms and Alternative Nomenclature Systems
Beyond the systematic IUPAC name, organic compounds are often referred to by semi-systematic or common names. These synonyms arise from naming the molecule based on different parent structures or functional group classifications.
Ether-Based Nomenclature
A prevalent method for naming ethers involves identifying the two organic groups attached to the oxygen atom and listing them alphabetically, followed by the word "ether".[1]
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Synonym: Benzyl 4-fluoro-2-methylphenyl ether
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Rationale: In this construction, the oxygen atom connects a benzyl group (C₆H₅CH₂–) and a 4-fluoro-2-methylphenyl group. The two substituent groups are named alphabetically. This is a highly intuitive and commonly used naming convention in laboratory settings.
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Toluene-Based Nomenclature
Since the molecule contains a methyl group attached to the benzene ring, it can be named as a derivative of toluene .
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Synonym: 2-(Benzyloxy)-4-fluorotoluene
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Rationale: Toluene (methylbenzene) is designated as the parent compound. The methyl group is assigned position '1' on the ring. Consequently, the benzyloxy group is at position '2', and the fluoro group is at position '4'. This nomenclature is useful as it highlights the toluene scaffold, which is a common starting material in organic synthesis.
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Synonym: 4-Fluoro-2-(phenylmethoxy)toluene
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Rationale: This is an alternative toluene-based name where the substituents are listed alphabetically. Both 2-(Benzyloxy)-4-fluorotoluene and 4-Fluoro-2-(phenylmethoxy)toluene are valid and clearly define the same structure.
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The logical relationship between these naming conventions is visualized below.
Caption: Hierarchical view of the primary nomenclature systems.
Summary and Best Practices
For formal publications, regulatory submissions, and unambiguous database searching, the Preferred IUPAC Name: 1-fluoro-4-methyl-2-(phenylmethoxy)benzene is the authoritative choice. However, for internal communications, laboratory synthesis, and discussions where the ether linkage or toluene backbone is of primary interest, synonyms like Benzyl 4-fluoro-2-methylphenyl ether and 2-(Benzyloxy)-4-fluorotoluene are widely understood and accepted.
Drug development professionals and researchers should be proficient in recognizing all major synonyms to ensure a comprehensive survey of existing literature and patents, thereby avoiding ambiguity and ensuring the accurate identification of the chemical entity of interest.
References
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PubChem. Benzyl 4-[2-fluoro-4-[4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyphenyl]piperazine-1-carboxylate. [Link]
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PubChem. 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. [Link]
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NIST. Benzene, 1-fluoro-4-methyl-. [Link]
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Cheméo. Chemical Properties of Benzene, 1-fluoro-4-methyl- (CAS 352-32-9). [Link]
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PubChem. 1,1,2,2-Tetrafluoroethyl benzyl ether. [Link]
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PubChem. 2,3,4,5-Tetrafluorobenzyl alcohol, 1-methylpropyl ether. [Link]
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NIST. Benzene, 1-fluoro-4-methyl-. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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